5,8-dimethoxy-2,3-dihydro-1H-cyclopenta[b]quinoline

Regioselective synthesis Photocyclisation Cyclopentaquinoline

Regiochemical fidelity is critical: generic 6- or 7-methoxy analogs cannot substitute for the 5,8-dimethoxy pattern due to altered electronic structure and metal-chelation behavior. This compound is the exclusive precursor for 5,8-quinolinedione antitumor agents via CAN oxidation. - Purity: 97% (validated, batch-to-batch consistent) - Storage: 2-8°C, dry, sealed - Application: Quinolinequinone-based antimalarials, topoisomerase II inhibitors, photoinitiators, and supramolecular hosts

Molecular Formula C14H15NO2
Molecular Weight 229.279
CAS No. 131251-73-5
Cat. No. B2995149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,8-dimethoxy-2,3-dihydro-1H-cyclopenta[b]quinoline
CAS131251-73-5
Molecular FormulaC14H15NO2
Molecular Weight229.279
Structural Identifiers
SMILESCOC1=C2C=C3CCCC3=NC2=C(C=C1)OC
InChIInChI=1S/C14H15NO2/c1-16-12-6-7-13(17-2)14-10(12)8-9-4-3-5-11(9)15-14/h6-8H,3-5H2,1-2H3
InChIKeyYQASFYJBVKSAKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Identity and Sourcing Baseline


5,8-Dimethoxy-2,3-dihydro-1H-cyclopenta[b]quinoline (CAS 131251-73-5) is a heterocyclic compound belonging to the cyclopenta[b]quinoline family, characterized by a quinoline core fused to a cyclopentane ring and bearing methoxy substituents at the 5- and 8-positions [1]. Its molecular formula is C₁₄H₁₅NO₂ with a molecular weight of 229.27 g/mol . The compound is commercially available as a research chemical with certified purity levels of 97–98% and recommended storage at 2–8°C under dry, sealed conditions . The 5,8-dimethoxy substitution pattern arises from highly regioselective photocyclisation of meta-substituted benzylidenecyclopentanone O-alkyl oxime precursors, distinguishing it from 6- or 7-substituted regioisomers obtained from para- or ortho-substituted starting materials [2].

Regiochemically defined 5,8-dimethoxy-cyclopenta[b]quinoline building block
Suitable for quinolinequinone pharmacophore synthesis via oxidative demethylation
Research-grade purity with defined cold-storage specification for reproducible use

Regiochemical Specificity and Substitution


The 5,8-dimethoxy substitution pattern on the cyclopenta[b]quinoline scaffold is not a trivial structural variation; it is a regiochemically defined product accessible only through specific synthetic routes. Photocyclisation of meta-substituted benzylidenecyclopentanone oxime precursors yields exclusively 5-substituted 2,3-dihydro-1H-cyclopenta[b]quinolines when the substituent is an alkyl group, while more strongly electron-donating substituents (such as methoxy) lead preferentially to 7-substituted products [1]. Achieving the 5,8-dimethoxy arrangement therefore requires carefully controlled reaction conditions and precursor design—simply replacing this compound with a 6-methoxy, 7-methoxy, or unsubstituted cyclopentaquinoline analog results in a fundamentally different electronic structure, dipole moment, and hydrogen-bonding capacity, which directly impact molecular recognition, metal-chelation behavior, and subsequent derivatization chemistry [1][2]. Generic substitution without verification of the exact regioisomer can lead to irreproducible biological or materials performance.

Regioisomer 6- or 7-methoxy analogs exhibit altered electronic profiles and metal-chelation behavior; direct substitution may not transfer reactivity.
Unsubstituted Generic cyclopentaquinoline lacks methoxy-directed reactivity and cannot serve as a quinolinedione precursor.

Quantitative Differentiation Evidence


Regioselective Synthesis vs. Other Regioisomers

The photocyclisation route to 2,3-dihydro-1H-cyclopenta[b]quinolines exhibits strict regiochemical control dictated by the substitution pattern of the benzylidenecyclopentanone oxime precursor. Meta-methoxy-substituted precursors yield the 5,8-dimethoxy regioisomer exclusively, whereas para-substituted precursors yield 6-substituted products and ortho-substituted precursors yield 8-substituted products [1]. This regiochemical fidelity is confirmed by ¹H-NMR analysis of the cyclised products [1]. The 5,8-dimethoxy pattern cannot be accessed through alternative regioisomeric pathways and is structurally distinct from the 6-methoxy or 7-methoxy analogs that would be obtained from para- or ortho-methoxy precursors, respectively.

Regioselective Synthesis
Head-to-head
Exclusive 5,8-dimethoxy product from meta-OMe oxime precursor; 6- or 7-OMe analogs form from para/ortho precursors.
Regioisomer identity must be confirmed for consistent reactivity.
Photocyclisation conditions determine substitution pattern.
Regioselective synthesis Photocyclisation Cyclopentaquinoline

X-ray and Molecular Mechanics Structural Validation

Although direct X-ray data for the monomeric 5,8-dimethoxy-2,3-dihydro-1H-cyclopenta[b]quinoline are not publicly reported, closely related cyclophane derivatives incorporating the cyclopenta[b]quinoline subunit have been characterized by X-ray crystallography and molecular mechanics calculations. For the syn-orthocyclophane series, molecular mechanics (MM2) calculations agree closely with X-ray structural analysis, with bond length deviations typically within 0.02 Å and bond angle deviations within 1.5° [1]. This validation supports the reliability of computed structural parameters for the monomeric 5,8-dimethoxy scaffold, which is a substructure of these cyclophanes.

Structural Validation
Class-level
X-ray/MM2 agreement on cyclophane analogs: bond lengths within ~0.02 Å, angles within ~1.5°.
Supports geometry prediction for docking and SAR studies.
Direct monomer X-ray data not reported; class-level inference.
X-ray crystallography Molecular mechanics Cyclophane

Commercial Purity and Storage Stability

Commercially sourced 5,8-dimethoxy-2,3-dihydro-1H-cyclopenta[b]quinoline is available at certified purity levels of 97% (MolCore) and 98% (Leyan), with recommended storage at 2–8°C in sealed, dry conditions . This contrasts with many generic quinoline derivatives that are often supplied at lower purity (e.g., 95%) or without defined storage conditions, which can lead to oxidative degradation or hygroscopic absorption. The defined low-temperature storage recommendation indicates sensitivity to thermal or moisture-induced decomposition, an important quality control parameter for reproducibility in sensitive applications.

Commercial Purity & Storage
Specification review
Certified purity 97–98%; sealed, dry storage at 2–8°C.
Supports inter-batch reproducibility and reduces re-purification need.
Cold storage indicates thermal/moisture sensitivity.
Purity Storage stability Quality control

Oxidative Demethylation to Quinolinedione

The 5,8-dimethoxy substitution pattern is strategically significant because it enables direct oxidative demethylation to the corresponding 5,8-quinolinedione using cerium(IV) ammonium nitrate (CAN). This transformation has been demonstrated for 5,8-dimethoxyquinoline and 5,8-dimethoxy-2(1H)-quinolinethione substrates, yielding the quinolinequinone products in synthetically useful yields [1]. In contrast, 6-methoxy or 7-methoxy analogs cannot undergo the same transformation to yield the 5,8-dione, as the methoxy groups are not positioned para to each other on the quinoline ring. This makes the 5,8-dimethoxy compound a uniquely suitable precursor for accessing the biologically and materially relevant 5,8-quinolinedione pharmacophore [1].

Oxidative Demethylation
Class-level inference
CAN-mediated oxidation to 5,8-quinolinedione; related substrates yield 60–85%.
Enables access to quinolinedione pharmacophore research compounds.
6- or 7-OMe analogs cannot form para-quinone.
Oxidative demethylation Quinolinequinone Cerium(IV) ammonium nitrate

High-Value Application Scenarios


Synthesis of Quinolinedione Bioactive Molecules

The 5,8-dimethoxy motif is a direct precursor to the 5,8-quinolinedione pharmacophore via CAN-mediated oxidative demethylation [1]. This transformation is not accessible from 6-methoxy or 7-methoxy regioisomers, making the 5,8-dimethoxy compound the required starting material for medicinal chemistry programs targeting quinolinequinone-based antitumor, antimalarial, or antimicrobial agents. The defined purity (97–98%) and cold-storage specifications ensure reproducible oxidation yields across batches .

Structure–Activity Relationship Studies

In medicinal chemistry campaigns exploring cyclopentaquinoline derivatives as acetylcholinesterase inhibitors, topoisomerase II inhibitors, or DNA intercalators, the 5,8-dimethoxy substitution provides a distinct electronic profile compared to unsubstituted, 6-methoxy, or 7-methoxy analogs [2]. The validated structural parameters from X-ray/MM2 studies of related cyclophanes support accurate docking and pharmacophore modeling [3]. Using the correct, high-purity regioisomer eliminates confounding effects from positional isomer impurities in SAR datasets.

Photopolymerization Initiator Development

Cyclopenta[b]quinoline derivatives have been patented as photoinitiators for photopolymerizable compositions [4]. The 5,8-dimethoxy substitution pattern, with its enhanced electron-donating character, may offer distinct UV–Vis absorption properties and radical generation efficiency compared to unsubstituted or mono-methoxy analogs. The regiochemically defined synthesis ensures batch-to-batch consistency in photophysical performance, which is critical for industrial photocuring applications.

Metal-Complexation and Supramolecular Chemistry

The 5,8-dimethoxy-cyclopentaquinoline core, as demonstrated in related cyclophane systems, can participate in metal coordination and host–guest interactions [3]. The specific positioning of the methoxy groups influences the compound's ability to act as a cleft-type host or a ligand for transition metals. Substituting with a different regioisomer would alter the geometry and electronic character of the binding site, potentially abolishing the desired supramolecular function.

Application
Selection Property
Validation Focus
Quinolinedione pharmacophore synthesis
5,8-Dimethoxy oxidative demethylation capability
CAN-mediated conversion reproducibility
Cyclopentaquinoline SAR studies
Defined electronic and steric profile of 5,8-substitution
Docking and pharmacophore modeling accuracy
Photoinitiator development
Electron-donating methoxy pattern for UV-Vis response
Batch-to-batch photophysical consistency
Metal-complexation studies
Regiospecific methoxy coordination environment
Binding geometry and host-guest behavior
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